molecular formula C8H7ClN2O B11908314 (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B11908314
M. Wt: 182.61 g/mol
InChI Key: CINAJMWKLTZHPE-UHFFFAOYSA-N
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Description

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a chlorine atom at the 8th position and a hydroxymethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde, followed by cyclization and chlorination steps

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the imidazo-pyridine ring or the hydroxymethyl group.

    Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols and amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
  • (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
  • (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Comparison:

    Structural Differences: The position of the chlorine atom or the presence of different substituents (e.g., methyl group) can significantly affect the compound’s properties.

    Applications: While all these compounds may have similar applications in medicinal chemistry and organic synthesis, their specific uses can differ based on their unique properties.

Properties

IUPAC Name

(8-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAJMWKLTZHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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